molecular formula C15H22ClN3 B2862434 1-(2-Chlorophenyl)-4-(piperidin-4-yl)piperazine CAS No. 1282987-55-6

1-(2-Chlorophenyl)-4-(piperidin-4-yl)piperazine

Cat. No. B2862434
CAS RN: 1282987-55-6
M. Wt: 279.81
InChI Key: QEEWFXMEMJTKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-4-(piperidin-4-yl)piperazine (CPP) is a chemical compound that belongs to the piperazine class of molecules. CPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Molecular Interaction and CB1 Cannabinoid Receptor

The molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor was studied, demonstrating the antagonist's potential for therapeutic use and receptor interaction studies. Using AM1 molecular orbital method, conformational analysis revealed distinct conformations and their energetic stability, contributing to the understanding of CB1 receptor ligands' pharmacophore models. This research suggests the N1 aromatic ring moiety's dominant role in steric binding interaction with the receptor, analogous to cannabinoid agonists (Shim et al., 2002).

Synthesis and Pharmaceutical Intermediates

The synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, from 2,6-dichloro-nitrobenzene and piperazine, was described. This process involves alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, achieving a total yield of 48.2%. This research is crucial for developing methods to synthesize pharmaceutical intermediates efficiently (Quan, 2006).

Antitumor Activity Against Breast Cancer Cells

A series of 1,2,4-triazine derivatives bearing piperazine amide moiety was synthesized and investigated for their potential anticancer activities. Specific compounds with chlorophenyl substitutions demonstrated promising antiproliferative agents against MCF-7 breast cancer cells, highlighting the potential therapeutic applications of such derivatives in cancer treatment (Yurttaş et al., 2014).

Dopamine D4 Selective Antagonist Metabolism

The metabolism of L-745,870, a dopamine D4 selective antagonist, was studied across various species, revealing two major metabolic pathways. This research contributes to understanding the metabolic processes involving novel therapeutic agents and their potential implications in treating conditions such as schizophrenia (Zhang et al., 2000).

properties

IUPAC Name

1-(2-chlorophenyl)-4-piperidin-4-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3/c16-14-3-1-2-4-15(14)19-11-9-18(10-12-19)13-5-7-17-8-6-13/h1-4,13,17H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEWFXMEMJTKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-4-(piperidin-4-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.